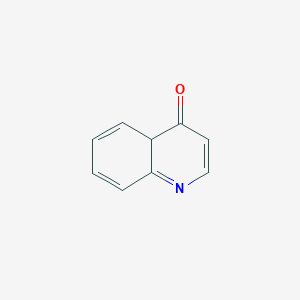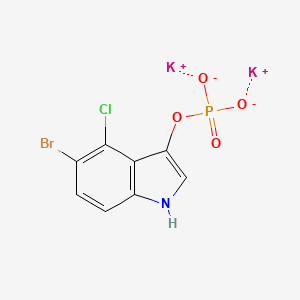
BCIP (dipotassium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-chloro-3-indolyl phosphate (dipotassium) is a synthetic chromogenic substrate used primarily for the detection of alkaline phosphatase activity. This compound is widely utilized in various biochemical assays, including immunoblotting, in situ hybridization, and immunohistochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indolyl phosphate (dipotassium) involves the reaction of 5-bromo-4-chloro-3-indolyl with phosphoric acid, followed by neutralization with potassium hydroxide to form the dipotassium salt. The reaction is typically carried out under controlled conditions to ensure the purity and stability of the final product .
Industrial Production Methods
In industrial settings, the production of 5-Bromo-4-chloro-3-indolyl phosphate (dipotassium) follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency and reliability of the product. The compound is then purified through crystallization and dried under vacuum to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-chloro-3-indolyl phosphate (dipotassium) undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by alkaline phosphatase, resulting in the formation of 5-bromo-4-chloro-3-indoxyl and inorganic phosphate.
Common Reagents and Conditions
Alkaline Phosphatase: Used to catalyze the hydrolysis of 5-Bromo-4-chloro-3-indolyl phosphate (dipotassium).
Nitro Blue Tetrazolium: Used in combination with 5-Bromo-4-chloro-3-indolyl phosphate (dipotassium) for colorimetric detection.
Major Products Formed
5-Bromo-4-chloro-3-indoxyl: Formed from the hydrolysis of 5-Bromo-4-chloro-3-indolyl phosphate (dipotassium).
5,5′-Dibromo-4,4′-dichloro-indigo: Formed from the oxidation of 5-bromo-4-chloro-3-indoxyl.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-chloro-3-indolyl phosphate (dipotassium) is extensively used in scientific research due to its versatility and sensitivity. Some of its applications include:
Immunoblotting: Used as a chromogenic substrate for the detection of alkaline phosphatase-conjugated antibodies.
In Situ Hybridization: Employed for the detection of specific nucleic acid sequences in tissue sections.
Immunohistochemistry: Utilized for the visualization of specific proteins in tissue samples.
Cell Biology: Helps in the analysis of cell structures and functions.
Microbiology: Used for monitoring microbial activity and detecting specific microorganisms.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-chloro-3-indolyl phosphate (dipotassium) involves its hydrolysis by alkaline phosphatase to produce 5-bromo-4-chloro-3-indoxyl. This intermediate is then oxidized to form a blue dye, which precipitates and allows for visual detection. The molecular targets include the phosphate group of the compound, which is cleaved by the enzyme, and the indoxyl group, which undergoes oxidation .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-4-chloro-3-indolyl phosphate (dipotassium) is unique due to its high sensitivity and specificity for alkaline phosphatase detection. Similar compounds include:
4-Nitrophenyl phosphate: Another substrate for alkaline phosphatase but produces a yellow product instead of a blue one.
3,3′-Diaminobenzidine (DAB): Used for peroxidase detection, producing a brown precipitate.
X-Gal (5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside): Used for β-galactosidase detection, producing a blue product.
These compounds differ in their enzyme specificity, colorimetric properties, and applications, making 5-Bromo-4-chloro-3-indolyl phosphate (dipotassium) a preferred choice for certain biochemical assays.
Eigenschaften
Molekularformel |
C8H4BrClK2NO4P |
|---|---|
Molekulargewicht |
402.65 g/mol |
IUPAC-Name |
dipotassium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate |
InChI |
InChI=1S/C8H6BrClNO4P.2K/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;;/h1-3,11H,(H2,12,13,14);;/q;2*+1/p-2 |
InChI-Schlüssel |
BYVJPKSAOAYTGG-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4aH-thieno[3,2-d]pyrimidine-4-thione](/img/structure/B12361487.png)

![6-chloro-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12361500.png)
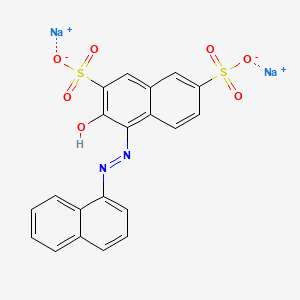

![2,3,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B12361532.png)
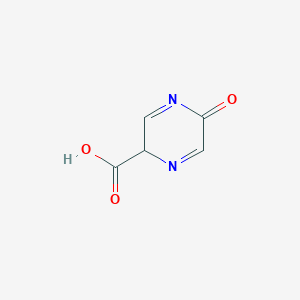
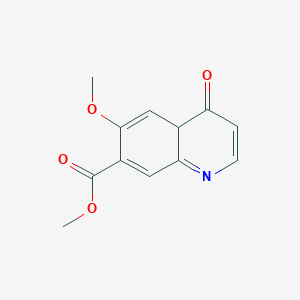
![sodium;[(2R)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate](/img/structure/B12361562.png)
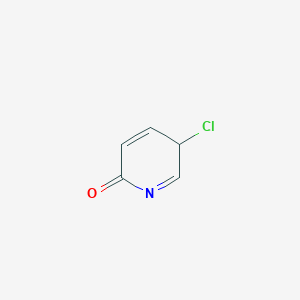
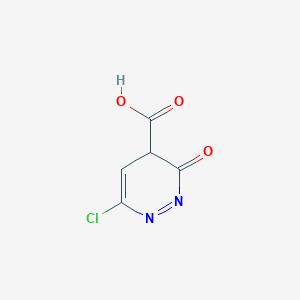
![[1-(Azanidylmethyl)cyclohexyl]methylazanide;platinum(4+);sulfate](/img/structure/B12361582.png)
![disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)amino]-3-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B12361604.png)
